Home > Products > Screening Compounds P29210 > N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide -

N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Catalog Number: EVT-5049610
CAS Number:
Molecular Formula: C23H27BrN4O2S
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c)

  • Compound Description: This compound served as a potent lead compound (lesinurad-based hit) in a study aimed at discovering new uric acid transporter 1 (URAT1) inhibitors for treating gout. []
  • Relevance: This compound and N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide share a core structure consisting of a 1,2,4-triazole ring substituted at the 3-position with a thioacetic acid moiety. Both compounds also feature a halogen atom (bromine) attached to an aromatic ring system, further highlighting their structural similarity. []

Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j)

  • Compound Description: Identified as a highly active URAT1 inhibitor during structure-activity relationship (SAR) studies. It exhibited 78-fold greater potency than the parent compound lesinurad in inhibiting URAT1-mediated uric acid uptake in vitro. []
  • Relevance: This compound belongs to the same series as sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c) and shares the core 1,2,4-triazole-thioacetic acid structure with N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide. This compound features modifications to the aromatic substituent, highlighting the impact of these changes on URAT1 inhibitory activity. []

Sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1m)

  • Compound Description: This molecule also emerged as a highly active URAT1 inhibitor during SAR exploration, exhibiting 76-fold greater potency than lesinurad in in vitro assays. []
  • Relevance: Belonging to the same chemical series as the previous two compounds, this compound emphasizes the significance of the 1,2,4-triazole-thioacetic acid core structure shared with N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide. The presence of a second bromine atom on the naphthyl ring further emphasizes the influence of halogen substitutions on the biological activity within this series. []

Lesinurad

  • Compound Description: Lesinurad is a clinically approved URAT1 inhibitor utilized in treating hyperuricemia associated with gout. []
  • Relevance: Although the specific structure of lesinurad is not provided, the paper highlights it as the parent compound for a series of derivatives, including sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c), which shares the 1,2,4-triazole-thioacetic acid core with N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide. This suggests that lesinurad likely possesses a similar core structure, making it a relevant structural analog. []

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a)

  • Compound Description: This compound demonstrated significant antimicrobial activity, particularly against bacterial strains, in a study focusing on synthesizing and evaluating novel 3,4,5-trisubstituted 1,2,4-triazole derivatives with antimicrobial properties. []
  • Relevance: This compound and N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide share a common structural motif, specifically the 1,2,4-triazole ring substituted at the 3-position with a thioacetamide moiety. This structural similarity highlights the importance of this specific motif in potentially conferring antimicrobial properties. []

N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

  • Compound Description: This compound also displayed notable antimicrobial activity, showing potent effects against bacterial strains, in the same study focusing on 3,4,5-trisubstituted 1,2,4-triazole derivatives. []
  • Relevance: Similar to compound 5a, this molecule shares the 1,2,4-triazole-thioacetamide motif with N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide. The variations in the substituents on the benzothiazole ring, in this case a fluorine atom, provide insights into the structure-activity relationships and the potential impact on antimicrobial activity. []

Properties

Product Name

N-(4-bromo-2-isopropylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

IUPAC Name

N-(4-bromo-2-propan-2-ylphenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C23H27BrN4O2S

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C23H27BrN4O2S/c1-14(2)19-11-17(24)6-7-20(19)25-22(29)13-31-23-27-26-21(28(23)5)12-30-18-9-15(3)8-16(4)10-18/h6-11,14H,12-13H2,1-5H3,(H,25,29)

InChI Key

UJGNXGYPNCXLFB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.